molecular formula C9H10N2O2S B12326664 3-Pyridinecarbonitrile, 6-(dimethoxymethyl)-1,2-dihydro-2-thioxo-

3-Pyridinecarbonitrile, 6-(dimethoxymethyl)-1,2-dihydro-2-thioxo-

Cat. No.: B12326664
M. Wt: 210.26 g/mol
InChI Key: KSHHOZPKYOQCMN-UHFFFAOYSA-N
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Description

6-(dimethoxymethyl)-2-mercaptonicotinonitrile is an organic compound that features a nicotinonitrile core with a dimethoxymethyl group at the 6-position and a mercapto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dimethoxymethyl)-2-mercaptonicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Dimethoxymethyl Group: The dimethoxymethyl group can be introduced via a reaction with dimethoxymethane under acidic conditions.

    Addition of the Mercapto Group: The mercapto group can be added through a nucleophilic substitution reaction using thiol reagents.

Industrial Production Methods

Industrial production of 6-(dimethoxymethyl)-2-mercaptonicotinonitrile may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(dimethoxymethyl)-2-mercaptonicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(dimethoxymethyl)-2-mercaptonicotinonitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or other bioactive compounds.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(dimethoxymethyl)-2-mercaptonicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(methoxymethyl)-2-mercaptonicotinonitrile
  • 6-(ethoxymethyl)-2-mercaptonicotinonitrile
  • 6-(dimethoxymethyl)-2-hydroxynicotinonitrile

Uniqueness

6-(dimethoxymethyl)-2-mercaptonicotinonitrile is unique due to the presence of both the dimethoxymethyl and mercapto groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

6-(dimethoxymethyl)-2-sulfanylidene-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C9H10N2O2S/c1-12-9(13-2)7-4-3-6(5-10)8(14)11-7/h3-4,6,9H,1-2H3

InChI Key

KSHHOZPKYOQCMN-UHFFFAOYSA-N

Canonical SMILES

COC(C1=NC(=S)C(C=C1)C#N)OC

Origin of Product

United States

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